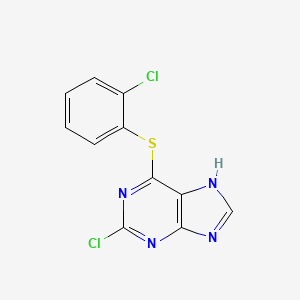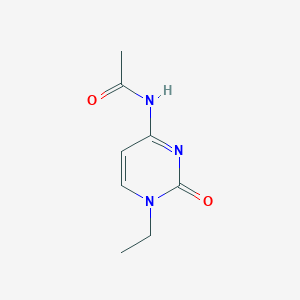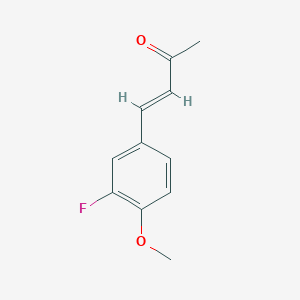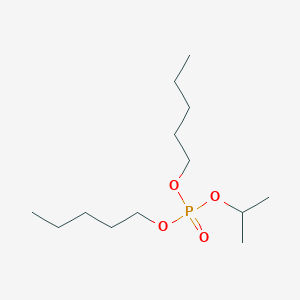
Dipentyl propan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl propan-2-yl phosphate is an organophosphorus compound with the molecular formula C15H33O4P. It is a phosphate ester that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two pentyl groups and a propan-2-yl group attached to a phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with pentanol and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
H3PO4+2C5H11OH+C3H7OH→C15H33O4P+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentyl propan-2-yl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, pentanol, and isopropanol.
Oxidation: Phosphonic acids or phosphonates.
Substitution: Various substituted phosphate esters.
Applications De Recherche Scientifique
Dipentyl propan-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a model compound for studying phosphate metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which dipentyl propan-2-yl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphate group plays a crucial role in these interactions, as it can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl phosphate: Another phosphate ester with three phenyl groups.
Tris(2-chloroethyl) phosphate: A phosphate ester with three 2-chloroethyl groups.
Dimethyl methylphosphonate: A simpler phosphate ester with two methyl groups and one methoxy group.
Uniqueness
Dipentyl propan-2-yl phosphate is unique due to its specific combination of alkyl groups, which imparts distinct physical and chemical properties. Compared to other phosphate esters, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
646450-45-5 |
|---|---|
Formule moléculaire |
C13H29O4P |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
dipentyl propan-2-yl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-5-7-9-11-15-18(14,17-13(3)4)16-12-10-8-6-2/h13H,5-12H2,1-4H3 |
Clé InChI |
IYJTVRLCISQOAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(OCCCCC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)
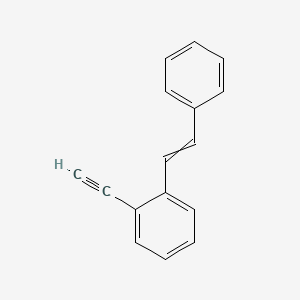

![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)
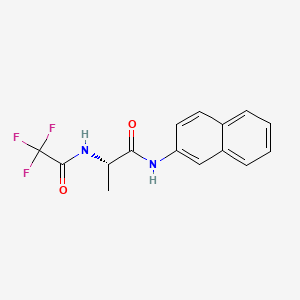

![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)
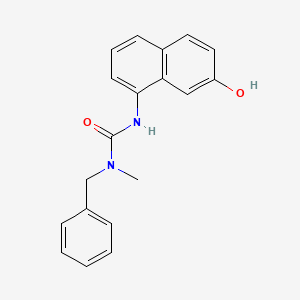
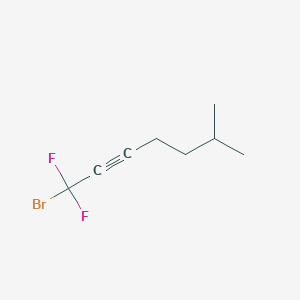
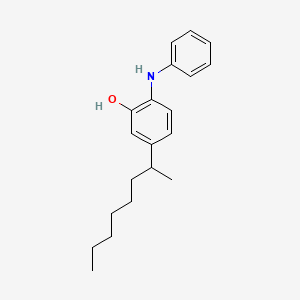
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
